N-Allyl-2-pyrrolidinone chemical properties
N-Allyl-2-pyrrolidinone chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-Allyl-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in modern drug design.[2] N-Allyl-2-pyrrolidinone, a derivative featuring a reactive allyl group appended to the lactam nitrogen, represents a versatile building block for both pharmaceutical synthesis and polymer chemistry. The presence of the allyl group provides a synthetic handle for a variety of chemical transformations, including polymerization, cross-metathesis, and further functionalization, making it a molecule of significant interest.[3][4][5]
This technical guide provides a comprehensive overview of the core chemical properties of N-Allyl-2-pyrrolidinone. As a Senior Application Scientist, the aim is not merely to list data but to provide a cohesive narrative that explains the causality behind experimental choices and the significance of the presented information. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic protocols, and chemical reactivity, grounded in authoritative references to ensure scientific integrity.
Physicochemical and Spectroscopic Characterization
Understanding the fundamental properties of N-Allyl-2-pyrrolidinone is the first step in its effective application. While extensive experimental data for this specific derivative is not as widespread as for its parent, 2-pyrrolidinone, we can compile its known properties and provide expert analysis of its expected spectroscopic features.
Core Physicochemical Properties
The following table summarizes the key identifying and physical properties of N-Allyl-2-pyrrolidinone.
| Property | Value | Source |
| IUPAC Name | 1-(prop-2-en-1-yl)pyrrolidin-2-one | BOC Sciences[] |
| Synonyms | 1-Allyl-2-pyrrolidone, 1-(2-Propenyl)pyrrolidin-2-one | BOC Sciences[] |
| CAS Number | 2687-97-0 | SCBT[7] |
| Molecular Formula | C₇H₁₁NO | SCBT[7] |
| Molecular Weight | 125.17 g/mol | SCBT[7] |
| Appearance | Colorless to yellow liquid (Expected) | General Observation |
Spectroscopic Analysis Workflow
The structural elucidation of a synthesized or procured batch of N-Allyl-2-pyrrolidinone relies on a combination of spectroscopic techniques. The workflow below illustrates a standard procedure for confirming the identity and purity of the compound.
Caption: Standard workflow for spectroscopic validation.
Interpreting the Spectra: An Expert's View
Spectroscopic analysis provides a molecular fingerprint.[8] For N-Allyl-2-pyrrolidinone, we must look for the characteristic signals of both the pyrrolidinone ring and the N-allyl substituent.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[8] The data below is predicted based on the known spectra of 2-pyrrolidinone and the standard chemical shifts for allyl groups.[9]
Caption: Structure of N-Allyl-2-pyrrolidinone for NMR assignment.
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Allyl-2-pyrrolidinone (in CDCl₃)
| Atom Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| H on C3 | ~2.05 | Quintet | ~7.5 | 2H | -CH₂-CH₂-CH₂- |
| H on C2 | ~2.40 | Triplet | ~8.0 | 2H | -CO-CH₂- |
| H on C4 | ~3.45 | Triplet | ~7.0 | 2H | -N-CH₂- (ring) |
| H on C5 | ~3.95 | Doublet of Triplets | ~5.5, ~1.5 | 2H | -N-CH₂- (allyl) |
| H on C7 | ~5.20 | Multiplet | - | 2H | =CH₂ (terminal vinyl) |
| H on C6 | ~5.80 | Multiplet | - | 1H | =CH- (internal vinyl) |
Causality Behind the Shifts:
-
The protons on C2 are adjacent to the electron-withdrawing carbonyl group, hence they are deshielded and appear downfield (~2.40 ppm).
-
The protons on C4 are adjacent to the nitrogen atom, shifting them further downfield (~3.45 ppm).
-
The allyl methylene protons (C5) are also adjacent to the nitrogen, but their signal is further complicated by coupling to the vinyl protons.
-
The vinyl protons (C6, C7) appear in the characteristic 5-6 ppm region for alkenes.
2. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups by detecting their vibrational frequencies.[8]
Table 2: Key IR Absorption Bands for N-Allyl-2-pyrrolidinone
| Wavenumber (cm⁻¹) (Predicted) | Bond | Functional Group | Significance |
| ~3080 | C-H stretch | =C-H (Vinyl) | Confirms presence of the alkene. |
| ~2930, ~2860 | C-H stretch | C-H (Aliphatic) | Corresponds to the CH₂ groups in the ring. |
| ~1690 | C=O stretch | Amide (Lactam) | Strong, sharp peak characteristic of the pyrrolidinone core.[10] |
| ~1645 | C=C stretch | Alkene | Confirms the allyl group's double bond. |
| ~1290 | C-N stretch | Amide | Indicates the bond between nitrogen and the carbonyl carbon. |
3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the overall composition.
-
Expected Molecular Ion (M⁺): m/z = 125.17. The presence of a peak at this value would confirm the molecular formula C₇H₁₁NO.
-
Key Fragmentation: A likely fragmentation pattern would be the loss of the allyl group (C₃H₅, mass ≈ 41), leading to a significant peak at m/z ≈ 84. This corresponds to the protonated 2-pyrrolidinone fragment.
Synthesis of N-Allyl-2-pyrrolidinone
The most direct and common method for synthesizing N-substituted pyrrolidinones is the base-mediated N-alkylation of 2-pyrrolidinone.[1] This method is robust, generally high-yielding, and utilizes readily available starting materials.
Synthetic Strategy Workflow
The choice of synthetic method often depends on the nature of the substituent being added to the pyrrolidinone nitrogen. For a simple alkyl group like allyl, direct alkylation is the most efficient path.
Caption: Decision workflow for selecting a synthetic strategy.[1]
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes the synthesis of N-Allyl-2-pyrrolidinone from 2-pyrrolidinone and allyl bromide.
Objective: To synthesize N-Allyl-2-pyrrolidinone via nucleophilic substitution.
Materials:
-
2-Pyrrolidinone (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Allyl bromide (1.1 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel
-
Inert atmosphere setup (Argon or Nitrogen)
Methodology:
-
Reaction Setup: Dissolve 2-pyrrolidinone (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv.) portion-wise, ensuring the temperature does not rise significantly. The formation of hydrogen gas will be observed.
-
Scientific Rationale: The hydride ion (H⁻) from NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, which is weakly acidic (pKa ≈ 25). This generates the highly nucleophilic pyrrolidinone anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.[1]
-
Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.1 equiv.) dropwise via a dropping funnel.
-
Scientific Rationale: The pyrrolidinone anion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the N-C bond.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically taking 12-18 hours.[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This step neutralizes any unreacted sodium hydride.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.[1]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-Allyl-2-pyrrolidinone can be further purified by flash column chromatography on silica gel if necessary.
Chemical Reactivity and Applications
The synthetic utility of N-Allyl-2-pyrrolidinone stems from the distinct reactivity of its two key components: the stable pyrrolidinone core and the versatile allyl group.
Reactivity of the Allyl Group
The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations, making N-Allyl-2-pyrrolidinone a valuable intermediate.
-
Polymerization: Similar to N-vinyl-2-pyrrolidone (NVP), a widely used monomer, N-Allyl-2-pyrrolidinone can undergo radical polymerization to form polymers with potential applications in hydrogels, drug delivery systems, and coatings.[5][11]
-
Metathesis: The allyl group can participate in ring-closing metathesis (RCM) reactions, a powerful tool for constructing complex cyclic structures, including indolizidine alkaloids of pharmaceutical interest.[3]
-
Allylation Reactions: The allyl group can be used in various metal-catalyzed allylation reactions to form new C-C bonds, a cornerstone of synthetic organic chemistry.[12]
-
Cyclization/Carbonylation: Recent research has shown that N-allyl amides can undergo nickel-catalyzed cyclization and carbonylation reactions with partners like arylboronic acids to furnish complex, substituted 2-pyrrolidinone derivatives in good yields.[4] This highlights its use in building molecular complexity from a simple starting material.
Caption: Reactivity and applications of N-Allyl-2-pyrrolidinone.
Significance in Drug Development
The pyrrolidinone scaffold itself is a key feature in many drugs, including nootropic agents like piracetam.[1] By using N-Allyl-2-pyrrolidinone as a starting material, drug development professionals can:
-
Introduce Diversity: Use the allyl handle to attach various fragments and build libraries of compounds for screening.
-
Construct Complex Cores: Employ reactions like RCM to build bicyclic systems that are often found in natural products.[3]
-
Develop PROTACs and Linkers: The allyl group can be functionalized to create linkers for targeted protein degraders or other complex therapeutic modalities.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for N-Allyl-2-pyrrolidinone is not available in the provided search results, safe handling procedures can be inferred from related compounds like N-methyl-2-pyrrolidone (NMP).[13][14][15][16]
-
General Precautions: Handle in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[14][17]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[13] May be harmful if swallowed or absorbed through the skin.[13] Some N-substituted pyrrolidinones, like NMP, are classified as reproductive toxicants.[16][18] Therefore, N-Allyl-2-pyrrolidinone should be handled with caution, especially by individuals who are pregnant or planning to become pregnant.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][19] Keep away from strong oxidizing agents, acids, and bases.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13][14]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
N-Allyl-2-pyrrolidinone is a valuable and versatile chemical intermediate whose utility is rooted in the combination of a stable, pharmaceutically relevant pyrrolidinone core and a synthetically adaptable allyl group. Its straightforward synthesis and the diverse reactivity of the allyl moiety make it an important building block for creating complex heterocyclic systems, developing novel functional polymers, and exploring new frontiers in drug discovery. A thorough understanding of its spectroscopic properties, synthetic pathways, and reactivity is essential for researchers looking to unlock its full potential in their scientific endeavors.
References
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Crimmins, M. T., et al. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. NIH Public Access. [Link]
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Coldham, I., et al. (2010). Regioselective and Stereoselective Copper(I)-Promoted Allylation and Conjugate Addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry. [Link]
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Ma, H., et al. (2025). Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. Organic Letters. [Link]
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Shtilman, M. I., et al. (2022). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. [Link]
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Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. [Link]
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LookChem. Cas 88-12-0, N-Vinyl-2-pyrrolidone. [Link]
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Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Wikipedia. N-Methyl-2-pyrrolidone. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone. [Link]
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]
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National Institute of Standards and Technology. 2-Pyrrolidinone. [Link]
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Lyondell Chemical Company. N-Methyl-2-Pyrrolidone. [Link]
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ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
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